![molecular formula C14H6Cl2F6N2 B15146050 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as trifluoromethyl bromide or trifluoromethyl zinc chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .
化学反应分析
Types of Reactions
3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The compound can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with applications in organic synthesis.
Uniqueness
3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine is unique due to its specific combination of halogen and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C14H6Cl2F6N2 |
|---|---|
分子量 |
387.1 g/mol |
IUPAC 名称 |
3-chloro-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H6Cl2F6N2/c15-9-3-7(13(17,18)19)5-23-11(9)1-2-12-10(16)4-8(6-24-12)14(20,21)22/h1-6H |
InChI 键 |
KTEYVJKEJZYMFK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


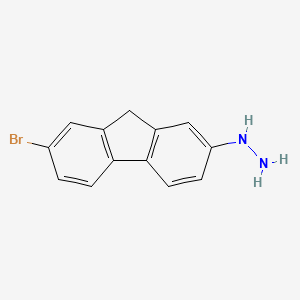
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
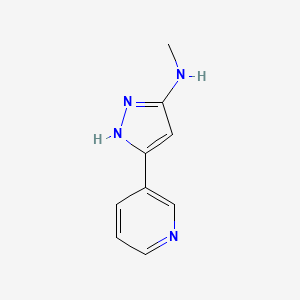
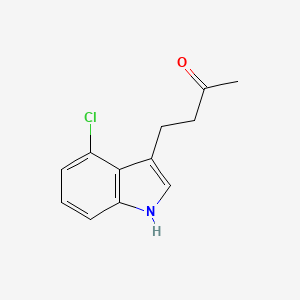
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)
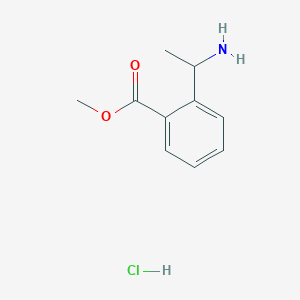
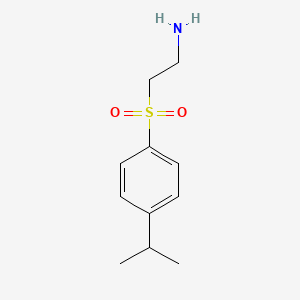
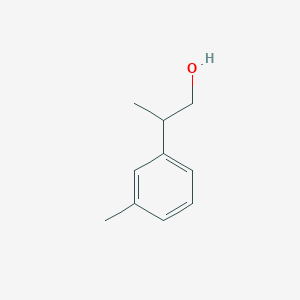
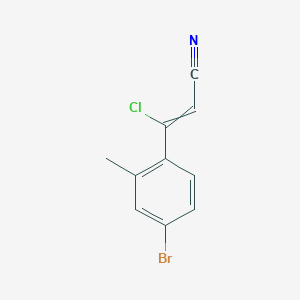
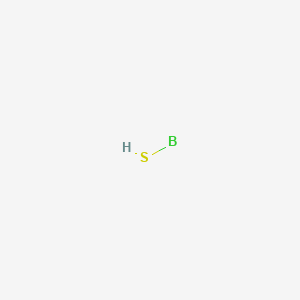
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
